Vildagliptin Carboxy Acid Metabolite Trifluoroacetate
Overview
Description
Vildagliptin carboxylic acid metabolite (trifluoroacetate salt) is a major metabolite of vildagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . This compound is formed through the hydrolysis of the cyano group on vildagliptin . It is known for its high purity (≥95%) and is used primarily in research settings .
Mechanism of Action
Target of Action
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate, also known as (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a transmembrane cell surface aminopeptidase, widely expressed in liver, kidney, lung, intestine and other tissues . It plays a crucial role in the regulation of blood glucose levels .
Mode of Action
Vildagliptin selectively inhibits the DPP-4 enzyme, preventing the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These are incretin hormones that promote insulin secretion and regulate blood glucose levels . By inhibiting DPP-4, vildagliptin elevates the levels of GLP-1 and GIP, resulting in improved glycemic control .
Biochemical Pathways
The primary metabolic pathway for vildagliptin is hydrolysis at the cyano moiety to form a carboxylic acid metabolite, LAY151 . This hydrolysis is catalyzed by DPPs, including DPP-4 . The elevated levels of GLP-1 and GIP due to DPP-4 inhibition enhance insulin secretion and regulate blood glucose levels .
Pharmacokinetics
Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . Renal clearance of vildagliptin accounts for 33% of the total body clearance . Vildagliptin is mainly metabolized into the carboxylic acid metabolite M20.7 through cyanide hydrolysis . The urine recovery rates of the parent drug and M20.7 were 23% and 50%, respectively .
Result of Action
The inhibition of DPP-4 by vildagliptin leads to increased levels of GLP-1 and GIP, resulting in improved glycemic control . This results in improved beta-cell function and regulation of blood glucose .
Action Environment
Renal impairment can lead to increased plasma exposure to vildagliptin and its major metabolite, M20.7 . In patients with severe renal impairment, vildagliptin showed increased plasma levels by 45.8%, and M20.7 by 7.51 times . The accumulation of uremic toxins in chronic renal failure (CRF) patients inhibits organic anion transporter 3 (OAT3) activity and blocks renal excretion of M20.7 . Vildagliptin, with high permeability, shows a slight increase in plasma exposure due to reduced glomerular filtration .
Biochemical Analysis
Biochemical Properties
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate interacts with the DPP-4 enzyme, contributing to its hydrolysis . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells .
Cellular Effects
The effects of this compound on cells are largely related to its role as a metabolite of vildagliptin, a DPP-4 inhibitor. DPP-4 is a transmembrane cell surface aminopeptidase, widely expressed in liver, kidney, lung, intestine, and other tissues, as well as capillary endothelial cells and subsets of T lymphocytes . By inhibiting DPP-4, vildagliptin prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DPP-4 enzyme. It is a substrate for DPP-4 and contributes to the hydrolysis of vildagliptin . This interaction with DPP-4 plays a key role in the regulation of insulin release and blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study involving 5/6 nephrectomized rats, vildagliptin showed increased plasma levels by 45.8%, and this compound by 7.51 times .
Metabolic Pathways
This compound is involved in the metabolic pathway of vildagliptin. It is formed from the hydrolysis of the cyano group on vildagliptin, a process catalyzed by DPP-4 .
Transport and Distribution
It is known that it is a substrate for the organic anion transporter 3 (OAT3) .
Preparation Methods
Chemical Reactions Analysis
Vildagliptin carboxylic acid metabolite undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vildagliptin carboxylic acid metabolite is primarily used in scientific research to study the metabolism and pharmacokinetics of vildagliptin . It is also used in the development of analytical methods for detecting and quantifying vildagliptin and its metabolites in biological samples . Additionally, the compound is used in studies investigating the effects of DPP-4 inhibitors on glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Vildagliptin carboxylic acid metabolite is unique compared to other DPP-4 inhibitors due to its specific structure and metabolic pathway . Similar compounds include:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
Linagliptin: A DPP-4 inhibitor that is not extensively metabolized and is excreted unchanged in the urine.
The uniqueness of vildagliptin carboxylic acid metabolite lies in its specific formation through the hydrolysis of vildagliptin and its distinct interaction with DPP-4 .
Properties
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSYESQESYWANO-CSDSSYKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565453-41-0 | |
Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.